
Spectroscopic Properties of Fullerene C70: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282 Get Quote

Abstract

Fullerene C70, the second most abundant fullerene after C60, possesses a unique ellipsoidal

cage structure and distinct electronic properties that make it a subject of intense scientific

interest. Its potential applications span materials science, electronics, and nanobiotechnology,

including drug development. A thorough understanding of its spectroscopic signature is

paramount for its identification, purity assessment, and the characterization of its derivatives

and composites. This technical guide provides a comprehensive overview of the core

spectroscopic properties of Fullerene C70, targeting researchers, scientists, and professionals

in drug development. We delve into the details of Ultraviolet-Visible (UV-Vis) Absorption,

Fluorescence, Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document summarizes key quantitative data in structured tables, presents detailed

experimental protocols for each technique, and utilizes visualizations to illustrate experimental

workflows and conceptual relationships, serving as a vital resource for the scientific community.

Electronic Absorption (UV-Visible) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of

C70. The absorption of UV or visible light by the C70 molecule promotes electrons from

bonding (π) to anti-bonding (π*) orbitals within its conjugated carbon framework. Due to its D5h

symmetry, which is lower than the Ih symmetry of C60, C70 exhibits a more complex and

feature-rich absorption spectrum as more electronic transitions become symmetry-allowed[1].
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The spectrum of C70 is sensitive to its environment, particularly the solvent. Aromatic solvents

typically induce a larger red shift in the absorption bands compared to aliphatic or polar

solvents[2]. The characteristic peaks for monomeric C70 in solution confirm its molecularly

dissolved state, while changes in these peaks can indicate aggregation[3].

Data Presentation: UV-Vis Absorption Maxima (λmax) of C70

Solvent λmax (nm)
Molar Absorptivity
(ε) (L mol⁻¹ cm⁻¹)

Reference

n-Hexane
331, 360, 378, 469,

544, 636
- [4]

Toluene 332, 380, 471 -

o-Xylene 334, 338, 384, 408
High-precision

coefficients available
[5][6]

o-Dichlorobenzene -
High-precision

coefficients available
[6]

Sublimed Film 390 - [7]

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of C70 by dissolving a known mass in a high-

purity, spectroscopy-grade solvent (e.g., toluene, o-xylene, n-hexane). Sonication may be

required to ensure complete dissolution. Prepare a dilution of the stock solution to a

concentration that yields an absorbance in the optimal range of the spectrophotometer

(typically 0.1-1.0 AU).

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

Measurement:

Fill two matched quartz cuvettes, one with the pure solvent (reference) and one with the

C70 solution (sample).

Place the cuvettes in the spectrophotometer.
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Perform a baseline correction with the pure solvent to subtract any absorbance from the

solvent and cuvette.

Measure the absorption spectrum over a desired wavelength range, typically 190-900 nm,

with a resolution of 0.1-1 nm[8].

Record the wavelengths of maximum absorbance (λmax).

Visualization: UV-Vis Spectroscopy Experimental Workflow

Sample Preparation Measurement Data Analysis

Dissolve C70 in
Spectroscopy-Grade Solvent

Prepare Dilution for
Optimal Absorbance

Fill Quartz Cuvettes
(Sample & Reference)

Perform Baseline Correction
with Pure Solvent

Acquire Absorption Spectrum
(190-900 nm)

Identify λmax values
and Absorbance
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UV-Vis spectroscopy workflow for C70 analysis.

Fluorescence Spectroscopy
Pristine C70 exhibits weak intrinsic fluorescence at room temperature, characterized by a low

fluorescence quantum yield (ΦF of approximately 0.06% in toluene) and a short fluorescence

lifetime[9][10]. The emission originates from the S1 → S0 electronic transition. Despite its

weakness, this fluorescence is a valuable tool for quantification and for studying the

interactions of C70. The fluorescence intensity and emission maxima are highly dependent on

the solvent[11]. Chemical functionalization of the C70 cage is a known strategy to disrupt the

molecule's symmetry and enhance its fluorescence quantum yield[10].

Data Presentation: Photophysical Properties of C70
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Solvent
Excitation λ
(nm)

Emission
λmax (nm)

Quantum
Yield (ΦF)

Lifetime (τ)
(ns)

Reference

n-Hexane - 662, 688, 707 - - [11]

Benzene - - - - [9][11]

Toluene - -
~0.06% (5.7 x

10⁻⁴)
0.67

Cyclohexane 470
~650-725

(broad)
- - [9]

Experimental Protocol: Fluorescence Spectroscopy

Sample Preparation: Prepare C70 solutions in high-purity solvents as described for UV-Vis

spectroscopy. For quantum yield and lifetime measurements, it is often advisable to degas

the solution by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen,

which can quench fluorescence.

Instrumentation:

Steady-State: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon

lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a

photomultiplier tube).

Time-Resolved: Use a time-correlated single-photon counting (TCSPC) system for lifetime

measurements[10].

Measurement:

Place the sample in a quartz cuvette inside the instrument.

Steady-State: Acquire an excitation spectrum by scanning the excitation wavelength while

monitoring at a fixed emission wavelength. Acquire an emission spectrum by exciting at a

fixed wavelength (e.g., a λmax from the absorption spectrum) and scanning the emission

monochromator.
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Time-Resolved: Excite the sample with a pulsed laser source and measure the decay of

the fluorescence intensity over time to determine the lifetime (τ).

Quantum Yield: Measure the fluorescence relative to a known standard under identical

conditions. An integrating sphere can also be used for absolute quantum yield

measurements[10].

Visualization: Factors Influencing C70 Fluorescence
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Key factors that modulate the fluorescence of Fullerene C70.

Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides detailed

information about the molecular vibrations of the C70 cage, acting as a powerful fingerprint for

identification and structural analysis.

Raman Spectroscopy
Due to its D5h symmetry, group theory predicts that C70 has 53 Raman-active vibrational

modes (12A₁' + 22E₂' + 19E₁'')[12][13]. The Raman spectrum provides a unique spectroscopic

fingerprint that allows for the unambiguous distinction between C70 and other fullerenes like

C60[14]. This specificity enables the development of ratiometric methods for the quantitative

analysis of C60/C70 mixtures with minimal sample preparation[14][15].

Data Presentation: Prominent Raman Shifts of C70
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Raman Shift (cm⁻¹)
Vibrational Mode
Assignment

Reference

260 A₁' [13]

456 A₁' [13]

701 E₁'' [13]

737 E₁'' [13]

1564 (strong) E₂' [13]

Infrared (IR) Spectroscopy
The D5h symmetry of C70 results in 31 predicted infrared-active vibrational modes[16]. FTIR

spectroscopy is commonly used to measure these modes. The positions of the IR absorption

bands are sensitive to the physical state of the sample (e.g., solution, KBr pellet, thin film) and

can shift with temperature[16][17]. Density Functional Theory (DFT) calculations have been

shown to provide a very good fit to experimentally observed IR spectra, aiding in the

assignment of vibrational modes[18].

Data Presentation: Key Infrared Absorption Bands of C70

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Reference

458 a₂'' [18]

535 e₁' [18]

578 e₁' [18]

642 e₁' [18]

673 a₂'' [18]

1133 e₁' [18]

1429 e₁' [18]
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Experimental Protocol: Vibrational Spectroscopy (FTIR & Raman)

Sample Preparation:

Raman: Samples can be analyzed in various forms: as a solid powder, a thin film

deposited on a substrate, or as a suspension in a liquid[14][15]. Minimal preparation is a

key advantage[14].

FTIR: A common method is to prepare a KBr pellet by grinding a small amount of C70 with

dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, C70

can be deposited as a thin film on an IR-transparent substrate (e.g., NaCl or Si wafer)[16].

Instrumentation:

Raman: A Raman spectrometer with a monochromatic laser source (e.g., 532 nm, 633 nm,

or 785 nm).

FTIR: A Fourier-transform infrared spectrometer.

Measurement:

Raman: The laser is focused on the sample, and the inelastically scattered light is

collected and analyzed. A common issue is a broad fluorescence background, which can

often be mitigated by baseline subtraction methods in the software[14][15].

FTIR: A background spectrum of the pure KBr pellet or substrate is recorded first. Then,

the sample spectrum is recorded. The instrument's software automatically ratios the

sample spectrum to the background to produce the final absorbance or transmittance

spectrum.

Visualization: Vibrational Spectroscopy General Workflow
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Raman Spectroscopy Infrared (IR) Spectroscopy
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Generalized workflow for Raman and IR analysis of C70.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy is an indispensable tool for the structural confirmation of C70. The C70

molecule has five distinct groups of carbon atoms in different chemical environments due to its

D5h symmetry. Consequently, its ¹³C NMR spectrum exhibits exactly five sharp resonance

signals, providing definitive proof of its structure.

The precise chemical shifts are sensitive to the solvent, concentration, and temperature[19].

DFT calculations are frequently employed to predict ¹³C NMR spectra, although achieving high

accuracy requires careful selection of functionals and consideration of solvent and dynamic

effects[19][20][21].

Data Presentation: ¹³C NMR Chemical Shifts of C70
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Carbon Atom Label Number of Atoms
Experimental
Chemical Shift
(ppm) in CS₂

Reference

C1 (on 5-fold axis) 10 150.13 [19][22]

C2 20 147.53 [19][22]

C3 10 146.85 [19][22]

C4 20 144.75 [19][22]

C5 (on equatorial

plane)
10 130.30 [19][22]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Dissolve the C70 sample in a suitable deuterated solvent. Due to the

limited solubility of C70, solvents like carbon disulfide (CS₂) or 1,2-dichlorobenzene-d₄ are

often used. A small amount of tetramethylsilane (TMS) is typically added as an internal

reference for chemical shifts (0 ppm)[19].

Instrumentation: A high-field NMR spectrometer.

Measurement:

Place the NMR tube containing the sample into the spectrometer's probe.

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potentially

long relaxation times, a large number of scans may be required to achieve a good signal-

to-noise ratio.

Process the data (Fourier transform, phase correction, and baseline correction).

Reference the spectrum by setting the TMS peak to 0 ppm.

Summary and Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.acs.org/doi/10.1021/jp001272r
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.acs.org/doi/10.1021/jp001272r
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.acs.org/doi/10.1021/jp001272r
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.acs.org/doi/10.1021/jp001272r
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.acs.org/doi/10.1021/jp001272r
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectroscopic properties of Fullerene C70 provide a rich set of data for its unequivocal

identification and characterization. UV-Vis and fluorescence spectroscopy probe its electronic

structure and excited-state behavior, which is critical for applications in photovoltaics and

optoelectronics. Vibrational techniques, Raman and IR spectroscopy, offer detailed fingerprints

of its molecular structure, essential for purity analysis and studying intermolecular interactions

in composites. Finally, ¹³C NMR provides definitive structural confirmation.

For researchers, scientists, and drug development professionals, these techniques are vital.

They are used to:

Confirm Identity and Purity: Ensure the quality of C70 starting materials.

Characterize Derivatives: Analyze the structural changes upon functionalization of the C70

cage for applications like drug delivery systems[23].

Study Interactions: Investigate how C70 interacts with biological molecules, polymers, or

other nanomaterials.

Monitor Stability: Assess the stability of C70 in different formulations and environments.

A multi-technique approach, leveraging the complementary information from each of these

spectroscopic methods, is crucial for a comprehensive understanding of Fullerene C70 and for

advancing its application in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ajrconline.org [ajrconline.org]

2. C60 and C70 electronic absorption spectra in different solvents and matrices - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. tandfonline.com [tandfonline.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b051282?utm_src=pdf-body
https://powdernano.com/exploring-the-unique-properties-and-applications-of-fullerene-c60-and-fullerene-c70/
https://www.benchchem.com/product/b051282?utm_src=pdf-body
https://www.benchchem.com/product/b051282?utm_src=pdf-custom-synthesis
https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2013-6-8-3.html
https://pubmed.ncbi.nlm.nih.gov/21485869/
https://pubmed.ncbi.nlm.nih.gov/21485869/
https://www.tandfonline.com/doi/abs/10.1080/1536383X.2023.2229461
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. pure.hud.ac.uk [pure.hud.ac.uk]

6. pure.hud.ac.uk [pure.hud.ac.uk]

7. Fullerene C70 [F1233] 各種物性データ | 東京化成工業株式会社 [tcichemicals.com]

8. tandfonline.com [tandfonline.com]

9. pubs.acs.org [pubs.acs.org]

10. Synthesis and Fluorescent Properties of Multi-Functionalized C70 Derivatives of
C70(OCH3)10[C(COOEt)2] and C70(OCH3)10[C(COOEt)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. mdpi.com [mdpi.com]

13. researchgate.net [researchgate.net]

14. tandfonline.com [tandfonline.com]

15. westga.edu [westga.edu]

16. academic.oup.com [academic.oup.com]

17. researchgate.net [researchgate.net]

18. pubs.acs.org [pubs.acs.org]

19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

20. Fullerene C70 characterization by 13C NMR and the importance of the solvent and
dynamics in spectral simulations - Physical Chemistry Chemical Physics (RSC Publishing)
[pubs.rsc.org]

21. researchgate.net [researchgate.net]

22. pubs.acs.org [pubs.acs.org]

23. powdernano.com [powdernano.com]

To cite this document: BenchChem. [Spectroscopic Properties of Fullerene C70: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051282#spectroscopic-properties-of-fullerene-c70]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/235988526_Electronic_Absorption_Spectra_of_C60_and_C70_and_their_Interpretation_Using_ZINDOS
https://pure.hud.ac.uk/en/publications/improved-spectrophotometric-analysis-of-fullerenes-c60-and-c70-in/
https://pure.hud.ac.uk/en/publications/improved-spectrophotometric-analysis-of-fullerenes-c60-and-c70-in/
https://www.tcichemicals.com/JP/ja/product/organic-electronics/data/F1233
https://www.tandfonline.com/doi/pdf/10.1080/1536383X.2023.2229461
https://pubs.acs.org/doi/pdf/10.1021/ja00073a046
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099540/
https://www.mdpi.com/2304-6740/11/4/136
https://www.mdpi.com/1420-3049/30/3/738
https://www.researchgate.net/figure/Raman-spectrum-of-pristine-fullerene-C-70-film_fig1_283765673
https://www.tandfonline.com/doi/full/10.1080/21642311.2014.976776
https://www.westga.edu/share/documents/pubs/018677_918.pdf
https://academic.oup.com/mnras/article/413/1/213/1060961
https://www.researchgate.net/figure/The-FT-IR-spectrum-of-C-70-in-KBr-The-spectrum-at-the-top-of-the-figure-was-registered_fig3_244592548
https://pubs.acs.org/doi/10.1021/jp012680d
https://pdfs.semanticscholar.org/1c1b/b23c6bcec80ee9d2c53b6ff0b25c610c8f06.pdf
https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp50657f
https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp50657f
https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp50657f
https://www.researchgate.net/publication/236654264_Fullerene_C70_characterization_by_13C_NMR_and_the_importance_of_the_solvent_and_dynamics_in_spectral_simulations
https://pubs.acs.org/doi/10.1021/jp001272r
https://powdernano.com/exploring-the-unique-properties-and-applications-of-fullerene-c60-and-fullerene-c70/
https://www.benchchem.com/product/b051282#spectroscopic-properties-of-fullerene-c70
https://www.benchchem.com/product/b051282#spectroscopic-properties-of-fullerene-c70
https://www.benchchem.com/product/b051282#spectroscopic-properties-of-fullerene-c70
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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